molecular formula C13H13ClN8OS B12182603 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide

Cat. No.: B12182603
M. Wt: 364.81 g/mol
InChI Key: NCGYEFGYQWKLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base, a thiadiazole ring, and a piperidine carboxamide group, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the thiadiazole ring and the piperidine carboxamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atom in the purine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide include:

Properties

Molecular Formula

C13H13ClN8OS

Molecular Weight

364.81 g/mol

IUPAC Name

1-(2-chloro-7H-purin-6-yl)-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C13H13ClN8OS/c14-12-18-9-8(15-5-16-9)10(19-12)22-3-1-2-7(4-22)11(23)20-13-21-17-6-24-13/h5-7H,1-4H2,(H,20,21,23)(H,15,16,18,19)

InChI Key

NCGYEFGYQWKLRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC3=C2NC=N3)Cl)C(=O)NC4=NN=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.